(1R,2S)-2-hydroxycyclopentane-1-carbonyl chloride
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Overview
Description
(1R,2S)-2-Hydroxycyclopentane-1-carbonyl chloride: is a chemical compound characterized by its unique structure, which includes a cyclopentane ring with a hydroxyl group and a carbonyl chloride group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with cyclopentanol as the starting material.
Reaction Steps: The cyclopentanol undergoes oxidation to form cyclopentanone, which is then converted to the corresponding carbonyl chloride using reagents like thionyl chloride (SOCl₂).
Reaction Conditions: The oxidation step requires an oxidizing agent such as chromic acid (H₂CrO₄), while the conversion to carbonyl chloride is performed under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the synthesis of this compound is carried out using continuous flow reactors to ensure consistent quality and yield.
Purification: The final product is purified using techniques such as recrystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
(1R,2S)-2-Hydroxycyclopentane-1-carbonyl chloride: undergoes various types of reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The carbonyl chloride can be reduced to an alcohol using reducing agents such as lithium aluminium hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as water or alcohols, to form esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminium hydride (LiAlH₄) in ether.
Substitution: Water or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Cyclopentanone.
Reduction: Cyclopentanol.
Substitution: Esters or amides.
Scientific Research Applications
(1R,2S)-2-Hydroxycyclopentane-1-carbonyl chloride: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used to study enzyme mechanisms and inhibition.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R,2S)-2-hydroxycyclopentane-1-carbonyl chloride exerts its effects involves the interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, affecting their activity.
Pathways Involved: It may be involved in pathways related to cell signaling, metabolism, and biosynthesis.
Comparison with Similar Compounds
(1R,2S)-2-Hydroxycyclopentane-1-carbonyl chloride: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Cyclopentanone, cyclopentanol, and other carbonyl chlorides.
Uniqueness: The specific stereochemistry of this compound gives it distinct reactivity and properties compared to its analogs.
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Properties
Molecular Formula |
C6H9ClO2 |
---|---|
Molecular Weight |
148.59 g/mol |
IUPAC Name |
(1R,2S)-2-hydroxycyclopentane-1-carbonyl chloride |
InChI |
InChI=1S/C6H9ClO2/c7-6(9)4-2-1-3-5(4)8/h4-5,8H,1-3H2/t4-,5+/m1/s1 |
InChI Key |
BOHZUBCQQUJBBM-UHNVWZDZSA-N |
Isomeric SMILES |
C1C[C@H]([C@H](C1)O)C(=O)Cl |
Canonical SMILES |
C1CC(C(C1)O)C(=O)Cl |
Origin of Product |
United States |
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